3-{3-[(6-azidohexyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione
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Overview
Description
3-{3-[(6-azidohexyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione is a complex organic compound that features both azido and piperidine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(6-azidohexyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione typically involves multiple steps. One common approach is the use of azidoalkyl glycosides as intermediates. The preparation of these intermediates often involves the reaction of 6-chlorohexyl derivatives with azide sources under controlled conditions . The final compound is obtained through a series of coupling reactions and purification steps.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as solid-phase peptide synthesis (SPPS) can be employed to facilitate the large-scale production of azido amino acids, which are crucial intermediates in the synthesis of the target compound .
Chemical Reactions Analysis
Types of Reactions
3-{3-[(6-azidohexyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions to form triazoles through click chemistry.
Common Reagents and Conditions
Common reagents used in these reactions include:
Cu(I) Catalysts: For click chemistry reactions.
Reducing Agents: Such as hydrogen or palladium catalysts for reduction reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
The major products formed from these reactions include triazoles, amines, and nitro derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-{3-[(6-azidohexyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of protein-ligand interactions and as a probe in bioorthogonal chemistry.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of new materials and polymers through click chemistry
Mechanism of Action
The mechanism of action of 3-{3-[(6-azidohexyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione involves its ability to undergo click chemistry reactions, forming stable triazole linkages. These reactions are highly specific and efficient, making the compound valuable in various applications. The azido group acts as a reactive site, allowing for the formation of covalent bonds with alkyne-containing molecules .
Comparison with Similar Compounds
Similar Compounds
6-Azidohexyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside: Another azidoalkyl compound used in glycoside synthesis.
Fmoc azido amino acids: Used in peptide synthesis and click chemistry.
Uniqueness
3-{3-[(6-azidohexyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione is unique due to its dual functionality, combining both azido and piperidine groups. This dual functionality allows for versatile applications in synthetic and biological chemistry, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C15H20N6O4 |
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Molecular Weight |
348.36 g/mol |
IUPAC Name |
3-[3-(6-azidohexylamino)-2,5-dioxopyrrol-1-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C15H20N6O4/c16-20-18-8-4-2-1-3-7-17-10-9-13(23)21(15(10)25)11-5-6-12(22)19-14(11)24/h9,11,17H,1-8H2,(H,19,22,24) |
InChI Key |
GGSNQXDIKUCSDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C=C(C2=O)NCCCCCCN=[N+]=[N-] |
Origin of Product |
United States |
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